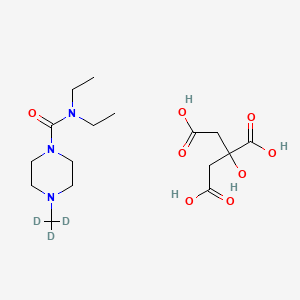
Diethylcarbamazine-d3 Citrate
Descripción general
Descripción
Diethylcarbamazine is an anthelmintic drug that does not resemble other antiparasitic compounds . It is a synthetic organic compound which is highly specific for several parasites . Diethylcarbamazine citrate is primarily used as the citrate in the treatment of filariasis, particularly infestations with Wucheria bancrofti or Loa loa .
Synthesis Analysis
The synthesis of Diethylcarbamazine (DEC) generally involves the formation of diethylcarbamazine. A common method is the reaction of diethylamine with carbamoyl chloride . A novel titrimetric method for analysis of DEC citrate in medicated salt has been described . The analysis needs no electrical power and requires only a balance, volumetric glassware, and burets .Molecular Structure Analysis
Diethylcarbamazine citrate has a molecular formula of C16H29N3O8 . Its molecular weight is 391.42 g/mol . The IUPAC name is N, N -diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid .Chemical Reactions Analysis
The analysis of Diethylcarbamazine citrate in medicated salt involves a titrimetric method . The staff of the factory used this analysis method on site to detect underloading of DEC on the salt by their sprayer and to test a process change that fixed the problem .Physical And Chemical Properties Analysis
Diethylcarbamazine citrate is a crystalline solid, scored white tablets . It is used against filariasis in man and animals .Aplicaciones Científicas De Investigación
Anti-Allergic and Anti-Inflammatory Properties
Diethylcarbamazine citrate (DEC) exhibits significant anti-allergic and anti-inflammatory effects. A study showed that DEC significantly reduced ear thickness, blood eosinophilia, and skin eosinophils in rat skin allergy induced by Trimellitic anhydride (TMA), highlighting its potential as an anti-allergic substance (Abdel Latif, Abdul-Hamid, & Galaly, 2015). Additionally, DEC's impact on NF-κB regulation in acute lung injury induced by carrageenan in mice was investigated, showing that DEC pretreatment reduced tissue damage and inflammatory markers, suggesting its utility in treating inflammatory disorders, especially pulmonary diseases (Santos et al., 2014).
Stability and Compatibility Studies
Stability and compatibility of DEC are critical for its effective use in treatments. Research into the thermal stability of DEC, particularly when formulated as a citrate salt, found that it remains stable at normal cooking temperatures, an important consideration for mass drug administration programs (Honorato et al., 2016). Another study on drug-excipient compatibility revealed that certain excipients, particularly PVP and magnesium stearate, should be avoided, as they might interact with DEC (Chaves et al., 2013).
Drug Delivery and Formulation
Innovative approaches to enhance DEC delivery and efficacy are being explored. For instance, solid lipid nanoparticles of DEC were developed to target the drug to the lymphatics, potentially increasing its retention time and effectiveness in treating lymphatic filariasis (Siram et al., 2014).
Immunomodulatory Effects
DEC also demonstrates immunomodulatory properties. A study on rat hepatocarcinogenesis revealed that a combination of DEC and filarial excretory-secretory product could modulate immune responses, suggesting potential therapeutic applications in cancer treatment (Abdel-Latif et al., 2015).
Enhancement of Anti-Allergic Effects
Further research has been conducted to enhance the anti-allergic effects of DEC. A study combining DEC with quercetin showed an enhanced anti-allergic effect in an asthmatic mouse model, indicating a novel approach for treatment (Abdul-Razek et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-diethyl-4-(trideuteriomethyl)piperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNKBEARDDELNB-FJCVKDQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C(=O)N(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylcarbamazine-d3 Citrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



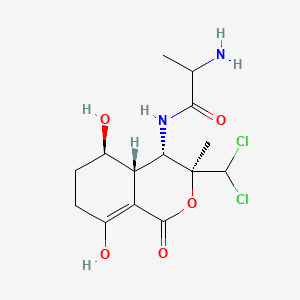

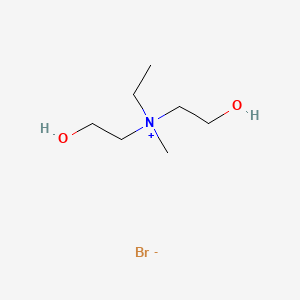
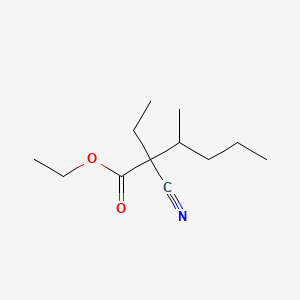
![(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid](/img/structure/B586240.png)
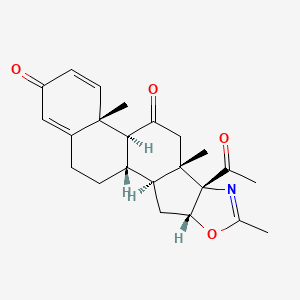




![1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane](/img/structure/B586250.png)

![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)